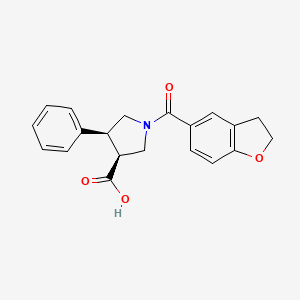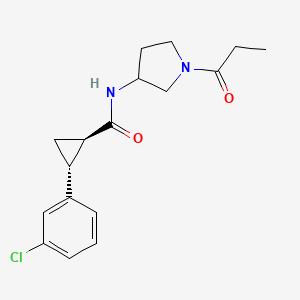![molecular formula C11H19NO4 B7337377 2-cyclobutyl-2-hydroxy-1-[(3R,4R)-3-hydroxy-4-methoxypyrrolidin-1-yl]ethanone](/img/structure/B7337377.png)
2-cyclobutyl-2-hydroxy-1-[(3R,4R)-3-hydroxy-4-methoxypyrrolidin-1-yl]ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-cyclobutyl-2-hydroxy-1-[(3R,4R)-3-hydroxy-4-methoxypyrrolidin-1-yl]ethanone, also known as CBME, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. CBME has been studied extensively for its mechanism of action and its biochemical and physiological effects.
Mechanism of Action
The mechanism of action of 2-cyclobutyl-2-hydroxy-1-[(3R,4R)-3-hydroxy-4-methoxypyrrolidin-1-yl]ethanone is not fully understood, but it is believed to involve the modulation of various signaling pathways in the body. This compound has been shown to activate the peroxisome proliferator-activated receptor gamma (PPARγ), which plays a role in the regulation of inflammation and glucose metabolism. This compound has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines and prostaglandins, which are involved in the inflammatory response. This compound has also been shown to increase the production of antioxidants, which can protect cells from oxidative stress. Additionally, this compound has been shown to modulate glucose metabolism and insulin sensitivity.
Advantages and Limitations for Lab Experiments
One of the advantages of using 2-cyclobutyl-2-hydroxy-1-[(3R,4R)-3-hydroxy-4-methoxypyrrolidin-1-yl]ethanone in lab experiments is its high purity and yield, which makes it suitable for use in a variety of assays. Additionally, this compound has been extensively studied, and its mechanism of action and biochemical effects are well understood. However, one limitation of using this compound in lab experiments is its relatively high cost, which may limit its use in certain studies.
Future Directions
There are several future directions for research on 2-cyclobutyl-2-hydroxy-1-[(3R,4R)-3-hydroxy-4-methoxypyrrolidin-1-yl]ethanone. One area of interest is the development of this compound derivatives with improved pharmacokinetic properties. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential use in the treatment of various diseases. Finally, more research is needed to explore the potential use of this compound in combination with other drugs for the treatment of cancer and other diseases.
Synthesis Methods
The synthesis of 2-cyclobutyl-2-hydroxy-1-[(3R,4R)-3-hydroxy-4-methoxypyrrolidin-1-yl]ethanone involves a series of reactions starting from commercially available starting materials. The first step involves the reaction of 4-methoxy-l-pyrroline-3-carboxylic acid with cyclobutanone in the presence of a base to form the intermediate compound. The intermediate compound is then reacted with tert-butyl chloroacetate, followed by hydrolysis to obtain the final product, this compound. The synthesis of this compound has been optimized to achieve a high yield and purity, making it suitable for scientific research applications.
Scientific Research Applications
2-cyclobutyl-2-hydroxy-1-[(3R,4R)-3-hydroxy-4-methoxypyrrolidin-1-yl]ethanone has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory and analgesic properties, making it a promising candidate for the treatment of pain and inflammation-related disorders. This compound has also been studied for its potential use as a neuroprotective agent, as it has been shown to protect neurons from oxidative stress and cell death. Additionally, this compound has been shown to have anti-tumor activity, making it a potential candidate for cancer therapy.
Properties
IUPAC Name |
2-cyclobutyl-2-hydroxy-1-[(3R,4R)-3-hydroxy-4-methoxypyrrolidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO4/c1-16-9-6-12(5-8(9)13)11(15)10(14)7-3-2-4-7/h7-10,13-14H,2-6H2,1H3/t8-,9-,10?/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGRUQVSIMZZUGK-MGRQHWMJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CN(CC1O)C(=O)C(C2CCC2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@@H]1CN(C[C@H]1O)C(=O)C(C2CCC2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1R,2R)-2-(3-chlorophenyl)-N-[4-[(2,5-dioxoimidazolidin-4-yl)methyl]phenyl]cyclopropane-1-carboxamide](/img/structure/B7337304.png)

![4-[(1R,2R)-2-(3-chlorophenyl)cyclopropanecarbonyl]-1-ethyl-1,4-diazepan-2-one](/img/structure/B7337316.png)
![(1R,2R)-2-(3-chlorophenyl)-N-[1-(5-methyl-1H-1,2,4-triazol-3-yl)ethyl]cyclopropane-1-carboxamide](/img/structure/B7337324.png)
![1-(adamantane-1-carbonyl)-N-[[(2R)-oxolan-2-yl]methyl]pyrrolidine-2-carboxamide](/img/structure/B7337328.png)
![(4aR,7aS)-1-[(1R,2R)-2-(3-chlorophenyl)cyclopropanecarbonyl]-6-methyl-2,3,4,4a,7,7a-hexahydropyrrolo[3,4-b]pyridin-5-one](/img/structure/B7337329.png)
![(2R,3R)-N-[2-(8-oxa-3-azabicyclo[3.2.1]octan-3-yl)ethyl]-3-propan-2-yloxolane-2-carboxamide](/img/structure/B7337335.png)
![[(3S,5R)-4-(2-hydroxyethyl)-3,5-dimethylpiperazin-1-yl]-(4,5,6,7-tetrahydro-1H-indol-2-yl)methanone](/img/structure/B7337336.png)
![(2R)-1-[4-(difluoromethoxy)benzoyl]pyrrolidine-2-carboxamide](/img/structure/B7337348.png)
![(2-cyclobutyloxyphenyl)-[(3R,5S)-4-(2-hydroxyethyl)-3,5-dimethylpiperazin-1-yl]methanone](/img/structure/B7337349.png)
![(2R)-1-[5-methyl-1-(3-methylbutyl)pyrazole-4-carbonyl]pyrrolidine-2-carboxamide](/img/structure/B7337358.png)
![1-[(2R,4S)-2-(4-benzyl-6-methyl-1,4-diazepane-1-carbonyl)-4-hydroxypyrrolidin-1-yl]ethanone](/img/structure/B7337366.png)
![N-[[(1R,2S)-2-hydroxycyclohexyl]methyl]-6-pyrrolidin-1-ylpyridazine-3-carboxamide](/img/structure/B7337381.png)
